Enhanced Substrate Suitability in Multi-Enzyme Raspberry Ketone Cascade vs. Linear Precursor
In a reconstituted five-enzyme cascade converting L-tyrosine to raspberry ketone, the target compound serves as a pathway intermediate, and the overall system achieves a raspberry ketone titer of 337 µM (55 mg/L) in 6 hours . When the linear analog 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone itself) is used as the direct precursor, the final product is identical but the cascade's efficiency depends on the specific recognition of the branched 3-methylbutan-1-one side chain by raspberry ketone synthase, which exhibits a Km of 8.2 µM for NADPH and a kcat of 89 min⁻¹ . This suggests that the branched-chain intermediate is a superior substrate for the reductase enzyme compared to hypothetical linear-chain alternatives, though direct kinetic comparison data for other intermediates are not available in the current literature.
| Evidence Dimension | Enzymatic cascade productivity |
|---|---|
| Target Compound Data | 337 µM raspberry ketone titer |
| Comparator Or Baseline | Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) as alternative precursor |
| Quantified Difference | Not directly quantified; kinetic preference inferred from enzyme specificity |
| Conditions | Cell-free multi-enzyme system with 1 mM L-tyrosine, 5 µM each of TAL, PCL, MatB, BAS, and RZS1 G191D, NADH recycling |
Why This Matters
For procurement decisions in biocatalytic process development, the branched-chain ketone intermediate is specifically required by the engineered enzyme, and substitution with a linear-chain analog would likely reduce catalytic efficiency.
